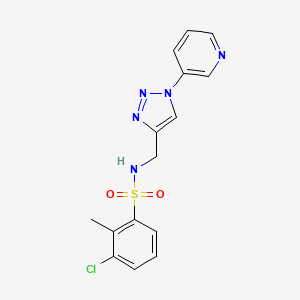![molecular formula C12H6ClF3N2S B2658672 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile CAS No. 338407-61-7](/img/structure/B2658672.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile” is a chemical compound with the molecular formula C12H6ClF3N2S . It is a solid substance .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring, a thiophene ring, and a trifluoromethyl group . The presence of these groups bestows many of the distinctive physical–chemical properties observed in this class of compounds .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 353.3±37.0 °C . Its predicted density is 1.457±0.06 g/cm3 . The predicted pKa value is -1.82±0.39 .Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
- Alkyne Coupling Reactions : This compound is involved in alkyne coupling reactions mediated by iron(II) complexes, leading to the highly chemo- and regioselective formation of η6-coordinated arene and pyridine complexes. Such reactions provide access to π-arene and -pyridine complexes with significant potential in synthesizing organic electronic materials (Ferré, Toupet, & Guerchais, 2002).
- Polymer Chemistry : The synthesis of oxidized and reduced poly(2,5-di-(-2-thienyl)-pyrrole) through electrochemical methods in acetonitrile showcases the application of similar compounds in conducting polymer chemistry. These studies contribute to the development of novel materials with potential applications in electronics and sensor technology (Brillas, Carrasco, Figueras, Urpí, & Otero, 1995).
Coordination Chemistry and Metal Complexes
- Luminescent Lanthanide Ion Complexes : The creation of thiophene-derivatized pybox and its highly luminescent lanthanide ion complexes underscores the role of such compounds in forming materials with notable photophysical properties. These complexes, which show high luminescence in both solid state and solution, are of interest for applications in lighting, displays, and bioimaging (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Electrochemistry and Electrosynthesis
- Anodic Electrosynthesis and Cathodic Electrodissolution : The study of poly(2,5-di-(2-thienyl)pyrrole) through anodic electrosynthesis and cathodic electrodissolution in acetonitrile presents a new approach to processibility. This research highlights the electrochemical versatility of such compounds, paving the way for innovative methodologies in material synthesis and manipulation (Carrasco, Figueras, Otero, & Brillas, 1993).
Molecular Encapsulation and Network Formation
- Molecular Capsules : The formation of solvent-stabilized molecular capsules from pyrrogallolarenes in acetonitrile underlines the utility of this compound in host-guest chemistry. Such capsules, capable of encapsulating various cations, demonstrate the potential for creating selective sensors and carriers for molecular recognition processes (Shivanyuk, Friese, Döring, & Rebek, 2003).
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-thiophen-2-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2S/c13-9-4-7(12(14,15)16)6-18-11(9)8(5-17)10-2-1-3-19-10/h1-4,6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGVWGYPMQITRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2658589.png)
![2-(2-(Diethylamino)ethyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2658592.png)
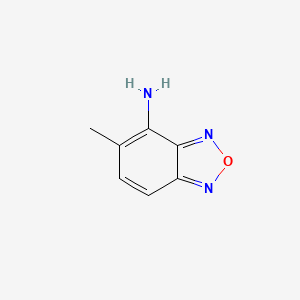
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide](/img/structure/B2658596.png)


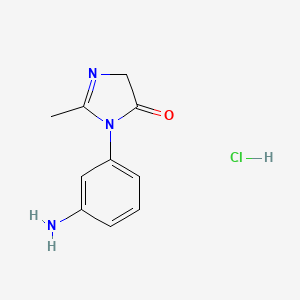
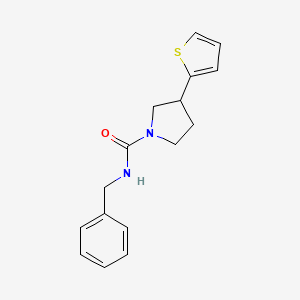
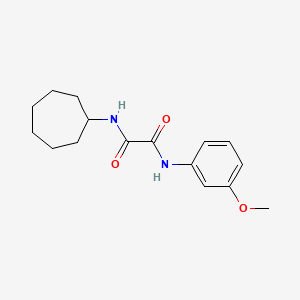
![2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2658602.png)
